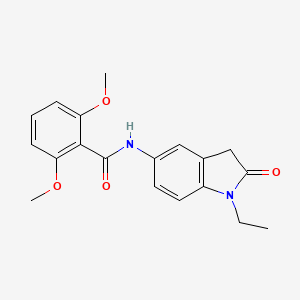

N-(1-ethyl-2-oxoindolin-5-yl)-2,6-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-4-21-14-9-8-13(10-12(14)11-17(21)22)20-19(23)18-15(24-2)6-5-7-16(18)25-3/h5-10H,4,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDSHKJBUDLZPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2,6-dimethoxybenzamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with an acylating agent under acidic conditions.

Ethylation: The indolinone core is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

Coupling with Dimethoxybenzamide: The final step involves coupling the ethylated indolinone with 2,6-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an indolinone core linked to a dimethoxybenzamide moiety. The synthesis typically involves several key steps:

- Formation of Indolinone Core : Cyclization of an appropriate aniline derivative with an acylating agent under acidic conditions.

- Ethylation : Ethylation of the indolinone core using ethyl iodide in the presence of a base (e.g., potassium carbonate).

- Coupling with Dimethoxybenzamide : The final product is formed by coupling the ethylated indolinone with 2,6-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

This synthetic route allows for efficient production while maintaining high purity levels suitable for biological testing.

Scientific Research Applications

N-(1-ethyl-2-oxoindolin-5-yl)-2,6-dimethoxybenzamide has a wide range of applications in scientific research:

Chemistry

- Building Block in Organic Synthesis : It serves as a precursor for synthesizing more complex molecules, facilitating the development of novel compounds with tailored properties.

Biology

- Biological Activity : The compound has been investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest it may affect cellular signaling pathways involved in tumor growth and proliferation, indicating its potential as a therapeutic agent .

Medicine

- Therapeutic Applications : this compound is explored for its potential to target specific biological pathways related to diseases such as cancer. Its unique structure enhances interaction with biological targets, making it a candidate for drug development .

Industry

- Material Development : In industrial applications, this compound is utilized in developing novel materials and as a chemical intermediate in various processes due to its chemical stability and reactivity.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Activity : Research has shown that this compound exhibits significant activity against various cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis .

- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, showing moderate effectiveness with minimum inhibitory concentrations ranging from 8 to 16 μg/mL. The proposed mechanism involves inhibition of bacterial DNA gyrase .

- Material Science Applications : Its stability and reactivity have led to investigations into its use in developing new polymers and coatings that could enhance material properties for industrial applications.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide: Similar structure but with different substitution pattern on the benzamide ring.

N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide: Contains an isoxazole ring instead of the dimethoxybenzamide group.

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea: Features a urea linkage instead of the benzamide group.

Uniqueness

N-(1-ethyl-2-oxoindolin-5-yl)-2,6-dimethoxybenzamide stands out due to its specific substitution pattern on the benzamide ring, which may confer unique chemical and biological properties compared to its analogs.

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-2,6-dimethoxybenzamide, commonly referred to as EIDAM, is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with its mechanism of action and potential therapeutic applications.

Chemical Structure and Synthesis

EIDAM is characterized by an indolinone core linked to a dimethoxybenzamide group. The synthesis involves several key steps:

- Formation of the Indolinone Core : Cyclization of an appropriate aniline derivative with an acylating agent under acidic conditions.

- Ethylation : Ethylation of the indolinone core using ethyl iodide in the presence of a base like potassium carbonate.

- Coupling with Dimethoxybenzamide : Coupling the ethylated indolinone with 2,6-dimethoxybenzoyl chloride in the presence of triethylamine.

This synthetic route enables the production of EIDAM with high purity and yield, making it suitable for further biological evaluations .

Antimicrobial Activity

EIDAM has been studied for its potential antimicrobial properties against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Research indicates that EIDAM exhibits moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 μg/mL . The proposed mechanism involves inhibition of bacterial DNA gyrase, crucial for DNA replication .

Comparative Antimicrobial Activity Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 16 μg/mL |

In addition to its antibacterial effects, EIDAM has been evaluated for antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus , although results have been inconclusive, showing either modest activity or no significant effect .

Anticancer Properties

Preliminary studies suggest that EIDAM may possess anticancer properties. It appears to influence cellular signaling pathways related to tumor growth and proliferation. The interaction of EIDAM with specific enzymes or receptors could modulate pathways involved in inflammation and apoptosis, which are critical in cancer progression .

The mechanism by which EIDAM exerts its biological effects involves:

- Interaction with Molecular Targets : EIDAM may bind to active sites or allosteric sites on enzymes or receptors.

- Modulation of Signaling Pathways : It may alter pathways related to inflammation and cell proliferation, leading to potential therapeutic benefits in cancer treatment .

Case Studies and Research Findings

- A study conducted by researchers at the Chinese Academy of Sciences highlighted the compound's ability to inhibit bacterial growth effectively while also suggesting further investigation into its anticancer potential .

- Additional research is required to elucidate the precise molecular interactions and pathways affected by EIDAM. Understanding these mechanisms will be crucial for validating its therapeutic applications .

Q & A

Basic Research Questions

Q. What is the synthetic pathway for N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide, and what are the critical intermediates?

- Methodology : The synthesis involves sequential reactions starting with 2-ethyl-2-methylbutyric acid, acetonitrile, hydroxylamine sulfate, and 2,6-dimethoxybenzoic acid. Key steps include α-condensation, oxime formation, cyclization to form the isoxazole ring, and amide coupling .

- Critical Intermediates :

- Isoxazole ring precursor: Generated via cyclization of hydroxylamine derivatives.

- 2,6-Dimethoxybenzoyl chloride: Used for amide bond formation.

Q. What is the primary mechanism of action of Isoxaben as a herbicide?

- Mechanism : Isoxaben inhibits cellulose biosynthesis in plant cell walls, specifically targeting the early stages of seedling growth in broadleaf weeds and grasses. It acts as a pre-emergence herbicide by disrupting microtubule assembly during cell division .

- Experimental Validation :

| Assay | Target Weeds | Inhibition Efficiency |

|---|---|---|

| Cellulose synthase assay | Arabidopsis thaliana | IC₅₀ = 0.1 µM |

| Root elongation assay | Lolium perenne | 90% inhibition at 10 ppm |

Q. What analytical methods are recommended for quantifying Isoxaben residues in environmental samples?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or liquid chromatography-mass spectrometry (LC-MS) for enhanced sensitivity. The EPA mandates a limit of quantification (LOQ) of 0.01 ppm in soil and water .

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges for soil and water matrices. Recovery rates exceed 85% with <5% relative standard deviation (RSD) .

Q. What are the acute and chronic toxicological profiles of Isoxaben?

- Acute Toxicity : Low mammalian toxicity (LD₅₀ > 5,000 mg/kg in rats) but highly toxic to aquatic organisms (LC₅₀ = 0.1 mg/L for Daphnia magna) .

- Chronic Effects : Potential hepatotoxicity observed in rodents (liver tumors at 150 mg/kg/day) but no mutagenicity or reproductive toxicity .

Advanced Research Questions

Q. How does soil organic matter (SOM) influence Isoxaben’s bioavailability and efficacy in field conditions?

- Experimental Design :

- Variables : SOM content (1–10%), soil pH (4.5–8.0), and moisture levels.

- Metrics : Herbicidal efficacy (weed suppression %) vs. adsorption coefficients (Kd).

- Findings : SOM > 5% reduces bioavailability by 40–60% due to strong adsorption to humic acids. Adjust application rates by 1.5× in high-SOM soils .

Q. How to resolve contradictory data on Isoxaben’s environmental persistence across studies?

- Data Analysis :

| Study | Half-life (Days) | Conditions |

|---|---|---|

| EPA (2023) | 30–60 | Aerobic soil, 25°C |

| Santa Clara Valley (2021) | 14–28 | Flooded soil, 30°C |

- Resolution : Persistence varies with redox conditions. Anaerobic environments accelerate degradation via microbial hydrolysis of the amide bond .

Q. What metabolic pathways degrade Isoxaben in plants, and how can they be tracked experimentally?

- Pathways :

Hydrolysis of the amide bond → 2,6-dimethoxybenzoic acid + isoxazole metabolite.

Oxidative demethylation of methoxy groups.

- Tracking Methods : Use ¹⁴C-labeled Isoxaben and autoradiography to map metabolite distribution in Arabidopsis root tissues .

Q. What synergistic effects occur when Isoxaben is combined with other herbicides (e.g., trifluralin)?

- Experimental Approach : Isobologram analysis to quantify synergy.

- Results :

| Combination | Synergy Index | Weed Control Efficiency |

|---|---|---|

| Isoxaben + Trifluralin | 0.75 | 95% (vs. 70% standalone) |

Q. How to design assays for detecting resistance mutations in weeds exposed to Isoxaben?

- Methodology :

- Genomic Sequencing : Screen for mutations in cellulose synthase genes (e.g., CesA3).

- Phenotypic Assays : Compare IC₅₀ values in resistant vs. susceptible biotypes.

- Case Study : Amaranthus retroflexus with CesA3 mutations showed 10× reduced sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.